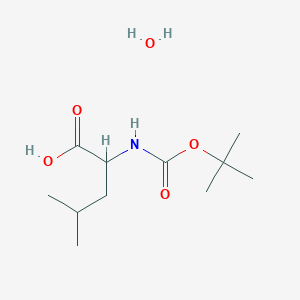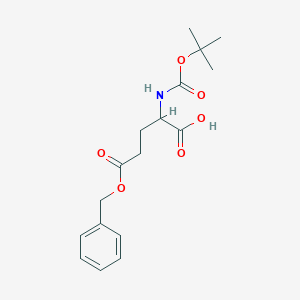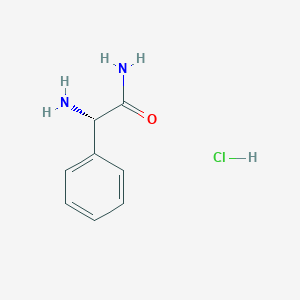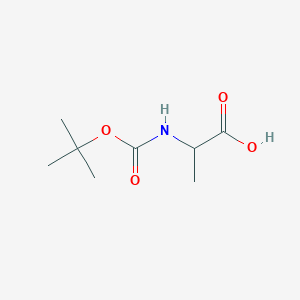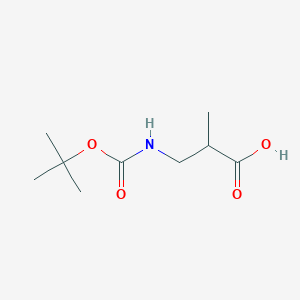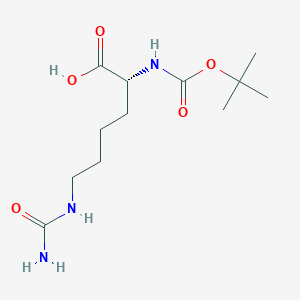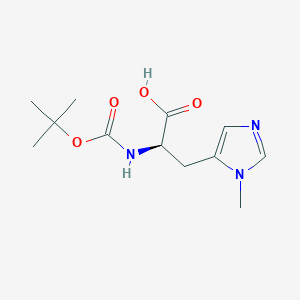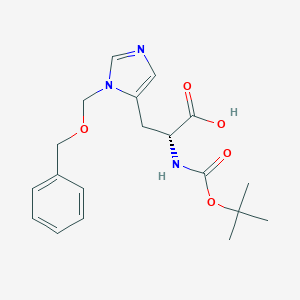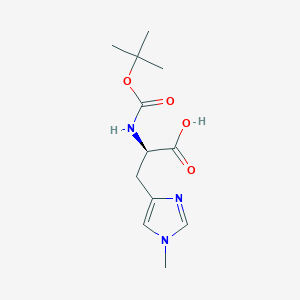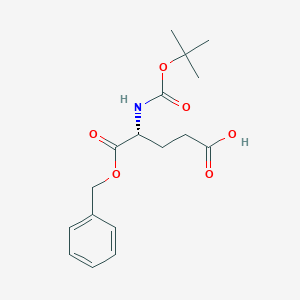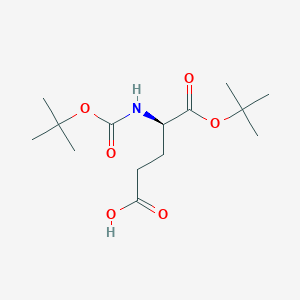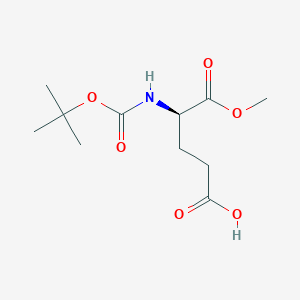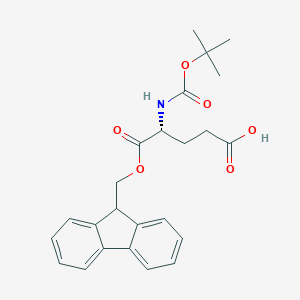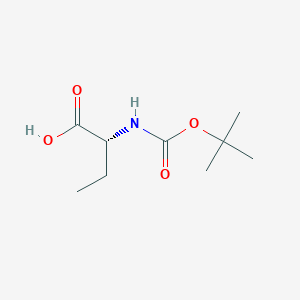
(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid
Vue d'ensemble
Description
“®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is a compound with the molecular formula C9H17NO4 . It is also known by other names such as BOC-D-ABU-OH, ®-N-Boc-2-aminobutyric acid, and (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular weight of “®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is 203.24 g/mol . Its structure includes a butanoic acid backbone with an amino group that is protected by a tert-butoxycarbonyl (Boc) group .
Chemical Reactions Analysis
The compound has been used in the synthesis of dipeptides . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Physical And Chemical Properties Analysis
“®-2-((tert-Butoxycarbonyl)amino)butanoic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Applications De Recherche Scientifique
Application Summary
In organic chemistry, this compound is primarily used for the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be added and removed under mild conditions .
Methods of Application
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The deprotection is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .
Results: The use of Boc protection allows for the selective formation and cleavage of peptide bonds, with yields often exceeding 90% under optimal conditions .
Methods of Application: The Boc group protects the amino acid during the coupling reactions and is later removed to obtain the active pharmaceutical ingredient .
Results: This approach has led to the development of novel therapeutic agents with improved efficacy and reduced side effects .
Methods of Application: Enzymatic assays and protein engineering techniques are employed, where the Boc group serves as a temporary block during synthesis .
Results: This has enabled the detailed analysis of protein functions and the creation of proteins with new functionalities .
Methods of Application: Boc-protected amino acids are incorporated into prodrugs, which are then metabolized in vivo to release the active drug .
Results: Studies have shown that such prodrugs can enhance the absorption and distribution of drugs, leading to more effective treatments .
Methods of Application: Polymerization techniques are applied, where the Boc group provides a way to control the polymer structure and composition .
Results: The resulting materials have been used in various applications, from biodegradable plastics to high-strength fibers .
Methods of Application: Cell culture and tissue engineering techniques are used, with Boc-amino acids serving as building blocks for creating scaffolds and signaling molecules .
Results: This research has contributed to advances in regenerative medicine and the understanding of complex biological processes .
Analytical Chemistry
Results
Environmental Science
Results
Chemical Engineering
Results
Food Chemistry
Results
Cosmetics Industry
Results
Nanotechnology
Results
Synthetic Methodology Development
Application Summary
Methods of Application: Innovative synthetic routes often involve Boc-protected intermediates that facilitate multistep syntheses and can be selectively deprotected under mild conditions .
Orientations Futures
The use of “®-2-((tert-Butoxycarbonyl)amino)butanoic acid” and similar compounds in the synthesis of dipeptides represents a promising area of research . Further studies could explore the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of other commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFVIPIQXAIUAY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373149 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid | |
CAS RN |
45121-22-0 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




